molecular formula C10H18N2S B2931346 N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine CAS No. 626216-45-3

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

Cat. No.: B2931346
CAS No.: 626216-45-3
M. Wt: 198.33
InChI Key: WNDWOEWEQBGZIE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a propane-1,3-diamine derivative featuring a dimethylamine group at one terminal nitrogen and a thiophen-2-ylmethyl substituent at the other. This compound’s structural uniqueness lies in its hybrid organic-heterocyclic architecture, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

N',N'-dimethyl-N-(thiophen-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWOEWEQBGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine can be synthesized through a reaction involving 1,3-dibromopropane and methylamine under basic conditions . The specific steps include:

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The specific pathways and targets depend on the context of its use, such as in proteomics or drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications References
N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Thiophen-2-ylmethyl, dimethyl Aromaticity (thiophene), moderate steric hindrance, adjustable basicity Potential use in catalysis, drug design (unconfirmed in evidence)
SYBR Green I Benzothiazolium, phenylquinolinium High fluorescence, DNA intercalation Nucleic acid staining (qPCR, gel electrophoresis)
N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine Cyclohexyl, dimethylamino Lipophilic, enzyme inhibitory activity Antibiotic resistance reversal (ANT(2′) inhibition)
N'-ethylpropane-1,3-diamine Ethyl Low molecular weight, high nucleophilicity Solvent additive, decoloration agent in DASA solutions
N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium Multiple thiophen-2-ylmethyl groups Polycationic, π-π interactions Crystal engineering, ion coordination studies
N,N'-Dimethyl-1,3-propanediamine Methyl groups Small, flexible backbone Precursor for polymer synthesis, ligand in coordination chemistry

Structural and Electronic Differences

  • Thiophene vs.
  • Dimethyl vs.
  • Ethyl vs. Thiophen-2-ylmethyl (): The ethyl group in N'-ethylpropane-1,3-diamine lacks aromaticity, reducing π-π interactions but increasing flexibility .

Physicochemical Properties

  • Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility compared to SYBR Green I’s ionic structure but enhance membrane permeability in drug delivery .
  • Basicity: Dimethyl groups lower the pKa of terminal amines compared to unsubstituted diamines, affecting protonation states under physiological conditions .

Biological Activity

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a thiophen-2-ylmethyl group attached to a propane-1,3-diamine backbone. This unique structure allows for specific interactions with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It can also interact with specific receptors, influencing signaling pathways within cells.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been investigated for its potential to induce cell death in cancer cell lines through mechanisms such as apoptosis and ferroptosis .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Proteomics Applications : In proteomics research, this compound is utilized to study protein interactions and functions, contributing to the understanding of cellular processes .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study evaluated the compound's effect on MDA-MB 231 mammary carcinoma cells. Results indicated significant antiproliferative effects, with mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerMDA-MB 23110.5Induction of apoptosis and ferroptosis
AntimicrobialE. coli15.0Disruption of cell membrane
ProteomicsVarious protein targets-Modulation of protein interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Condensation : React N,N-dimethylpropane-1,3-diamine with 2-thiophenecarboxaldehyde under anhydrous conditions, using methanol or tetrahydrofuran as solvents. Sodium triacetoxyborohydride (STAB) is recommended as a reducing agent for imine intermediates .

Purification : Recrystallize the crude product using methanol or ethanol to isolate high-purity crystals. Evidence from analogous thiophene derivatives suggests that slow evaporation enhances crystal quality .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • NMR : The thiophene protons (δ 6.9–7.3 ppm) and methylene protons adjacent to the dimethylamino group (δ 2.2–2.5 ppm) are diagnostic. Coupling constants in 1H^1H-NMR can confirm stereochemistry .
  • IR : Stretching vibrations for C–N (1250–1350 cm1^{-1}) and thiophene C–S (700–750 cm1^{-1}) bonds validate functional groups.
  • MS : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to [C11_{11}H20_{20}N2_2S]+^+. Fragmentation patterns (e.g., loss of thiophenemethyl group) aid structural confirmation .

Q. What solvents are optimal for studying its solubility and reactivity?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s tertiary amine and thiophene moieties. For crystallization, methanol or ethanol is preferred . Avoid chloroform due to potential amine-chloroform interactions .

Advanced Research Questions

Q. How can crystallographic disorder in This compound be resolved during X-ray diffraction analysis?

  • Disorder Handling : Use the SHELXL refinement package to model split positions for disordered thiophene or methyl groups. Apply ISOR and DELU restraints to stabilize thermal parameters .
  • Visualization : ORTEP-3 can generate disorder models with partial occupancy sites. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion .

Q. What contradictions might arise between spectroscopic data and crystallographic results, and how should they be addressed?

  • Example : NMR may suggest free rotation of the thiophenemethyl group, while X-ray shows a fixed conformation. This discrepancy arises from crystal packing forces versus solution-state dynamics. Use DFT calculations (B3LYP/6-31G*) to compare gas-phase and solid-state conformations .

Q. How can intramolecular charge transfer (ICT) properties of this compound be experimentally and theoretically investigated?

  • Experimental : Measure UV-Vis absorption in solvents of varying polarity (e.g., cyclohexane vs. DMSO). A redshift in polar solvents indicates ICT stabilization .
  • Theoretical : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to model the S0_0→S1_1 transition. Compare HOMO-LUMO distributions to confirm charge transfer character .

Q. What strategies are effective for resolving hygroscopicity issues during storage?

  • Store the compound under inert gas (N2_2/Ar) in sealed vials with desiccants (e.g., molecular sieves). For long-term stability, convert it to a hydrochloride salt, which is less hygroscopic .

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